2-Bromo-5-nitroquinoxaline
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Overview
Description
2-Bromo-5-nitroquinoxaline is a chemical compound with the molecular formula C₈H₄BrN₃O₂. It belongs to the quinoxaline family, which is known for its diverse biological and chemical properties. This compound is characterized by the presence of a bromine atom and a nitro group attached to the quinoxaline ring, making it a valuable intermediate in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-nitroquinoxaline typically involves the bromination of 5-nitroquinoxaline. One common method includes the reaction of 5-nitroquinoxaline with phosphorus (V) oxybromide under heating conditions . This reaction introduces the bromine atom at the 2-position of the quinoxaline ring.
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and purity. These methods may involve the use of advanced catalysts, controlled reaction environments, and purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-nitroquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form quinoxaline N-oxides.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can react with this compound in the presence of a base.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly employed.
Major Products:
- Substitution reactions yield various quinoxaline derivatives.
- Reduction reactions produce 2-amino-5-nitroquinoxaline.
- Oxidation reactions result in quinoxaline N-oxides .
Scientific Research Applications
2-Bromo-5-nitroquinoxaline has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: this compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-nitroquinoxaline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to target proteins .
Comparison with Similar Compounds
- 2-Chloro-6-methoxy-3-(methyl sulfinyl)quinoxaline
- 2,7-Dichloro-3-(methyl sulfinyl)quinoxaline
- 6-Bromo-3-chloro-2-(methylsulfonyl)quinoxaline
- 3,6-Dichloro-2-(methylsulfonyl)quinoxaline
Uniqueness: 2-Bromo-5-nitroquinoxaline is unique due to the presence of both a bromine atom and a nitro group on the quinoxaline ring. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C8H4BrN3O2 |
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Molecular Weight |
254.04 g/mol |
IUPAC Name |
2-bromo-5-nitroquinoxaline |
InChI |
InChI=1S/C8H4BrN3O2/c9-7-4-10-8-5(11-7)2-1-3-6(8)12(13)14/h1-4H |
InChI Key |
ZTNALSGFIRVQRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN=C2C(=C1)[N+](=O)[O-])Br |
Origin of Product |
United States |
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